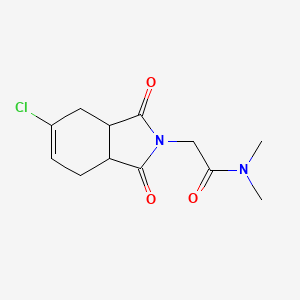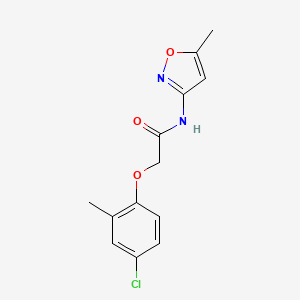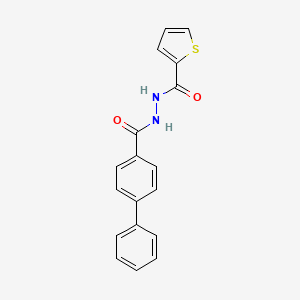![molecular formula C16H19ClN4O2 B5504407 1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5504407.png)
1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide and related compounds involves multiple steps, including condensation reactions, amination, and cyclization. These processes are critical for achieving the desired molecular structure with specific functional groups (Lu et al., 2021). The synthesis process often requires precise control of reaction conditions to ensure high yield and purity of the final product.
Molecular Structure Analysis
Molecular structure analysis of such compounds involves determining the arrangement of atoms within the molecule and their spatial orientation. X-ray diffraction techniques and NMR spectroscopy are commonly used to characterize the molecular structure, providing insights into the molecule's geometry, bond lengths, and angles. This information is crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of 1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide is influenced by its functional groups and molecular structure. It may undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, depending on the conditions. These reactions can modify the compound's structure and properties for specific applications (Pokhodylo et al., 2021).
Physical Properties Analysis
The physical properties of the compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its formulation into usable products. The crystal structure, in particular, can influence the compound's stability and reactivity (Wu et al., 2022).
Chemical Properties Analysis
The chemical properties of 1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are crucial for its application in chemical synthesis and potential pharmaceutical use. Understanding these properties enables chemists to predict how the compound will behave in chemical reactions and in biological systems (Boechat et al., 2016).
科学的研究の応用
Synthesis and Structural Analysis
Research on similar heterocyclic compounds, such as those incorporating triazole or cyclopropane moieties, emphasizes their synthesis and structural elucidation. For instance, studies have demonstrated the synthesis of new classes of cyclic dipeptidyl ureas and triazole derivatives through intricate chemical reactions, which are crucial for developing novel therapeutic agents (Sañudo et al., 2006; Bektaş et al., 2010). These syntheses not only expand the chemical space of heterocyclic compounds but also provide a basis for further functionalization and biological evaluation.
Antimicrobial and Anticancer Activities
Several studies have focused on evaluating the biological activities of triazole derivatives, highlighting their potential as antimicrobial and anticancer agents. For example, novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial properties, with some compounds exhibiting significant activity against various microorganisms (Bektaş et al., 2010). Additionally, compounds incorporating cyclopropane and triazole rings have been investigated for their antiproliferative activity against cancer cell lines, underscoring the potential of these heterocycles in the development of new anticancer therapies (Lu et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-[(4-chlorophenyl)methyl]-5-(ethoxymethyl)-1,2,4-triazol-3-yl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-2-23-10-13-19-15(16(7-8-16)14(18)22)21(20-13)9-11-3-5-12(17)6-4-11/h3-6H,2,7-10H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPAKBSVHCUWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C(=N1)C2(CC2)C(=O)N)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)



![1-(2-aminoethyl)-N-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504370.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5504385.png)
![rel-(3R,4R)-4-amino-1-[(3-amino-2-thienyl)carbonyl]-3-piperidinol hydrochloride](/img/structure/B5504389.png)



![1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)